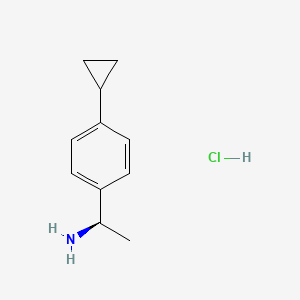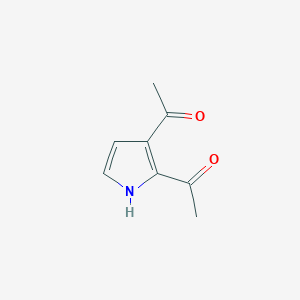
1,1'-(1H-pyrrole-2,3-diyl)diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(1H-pyrrole-2,3-diyl)diethanone is a chemical compound with the molecular formula C8H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1H-pyrrole-2,3-diyl)diethanone typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.
Industrial Production Methods
While specific industrial production methods for 1,1’-(1H-pyrrole-2,3-diyl)diethanone are not well-documented, the general approach involves large-scale synthesis using similar condensation and cyclization reactions. The scalability of these reactions allows for the efficient production of the compound for research and industrial applications.
化学反応の分析
Types of Reactions
1,1’-(1H-pyrrole-2,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield pyrrole derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
科学的研究の応用
1,1’-(1H-pyrrole-2,3-diyl)diethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials, including polymers and electronic devices.
作用機序
The mechanism of action of 1,1’-(1H-pyrrole-2,3-diyl)diethanone involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and biological activity. Specific molecular targets and pathways are still under investigation, but its ability to modulate enzyme activity and cellular processes is of particular interest.
類似化合物との比較
Similar Compounds
1,1’-(3,5-dimethyl-1H-pyrrole-2,4-diyl)diethanone: A similar compound with methyl groups at positions 3 and 5 of the pyrrole ring.
1,1’-(4-methyl-1H-pyrazole-3,5-diyl)diethanone: A pyrazole derivative with similar structural features.
1,1’-(1H-pyrrole-2,5-diyl)diethanone: Another pyrrole derivative with different substitution patterns.
Uniqueness
1,1’-(1H-pyrrole-2,3-diyl)diethanone is unique due to its specific substitution pattern on the pyrrole ring, which influences its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC名 |
1-(2-acetyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-3-4-9-8(7)6(2)11/h3-4,9H,1-2H3 |
InChIキー |
WENQEXWBWARVSV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(NC=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


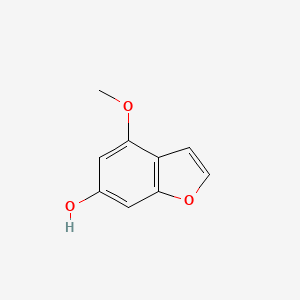

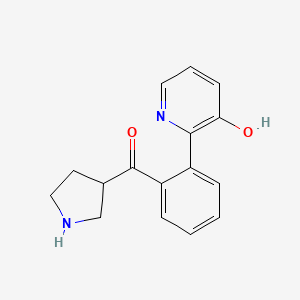
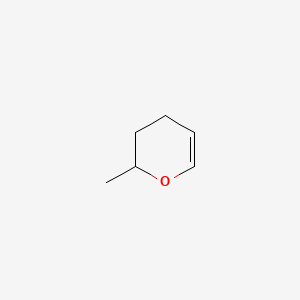
![2,4-Diethylbenzo[d]oxazole](/img/structure/B12861700.png)


![4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861709.png)
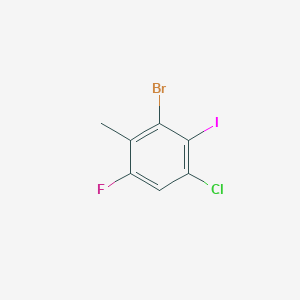


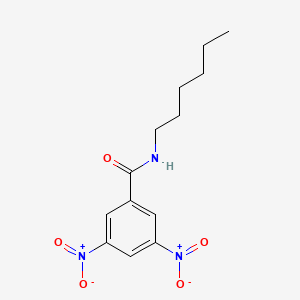
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12861730.png)
